molecular formula C8H8N2O B1647537 5-Ethoxynicotinonitrile

5-Ethoxynicotinonitrile

Cat. No.: B1647537
M. Wt: 148.16 g/mol
InChI Key: KAZHOAYCKVFUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxynicotinonitrile is a pyridine derivative featuring a nitrile group at position 3 and an ethoxy substituent at position 5 of the aromatic ring. The ethoxy group, being electron-donating and sterically bulkier than methoxy, may influence solubility, reactivity, and biological activity compared to related compounds .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-11-8-3-7(4-9)5-10-6-8/h3,5-6H,2H2,1H3

InChI Key

KAZHOAYCKVFUJT-UHFFFAOYSA-N

SMILES

CCOC1=CN=CC(=C1)C#N

Canonical SMILES

CCOC1=CN=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on the pyridine ring significantly alter physical and chemical behaviors. Below is a comparative table based on analogs from the evidence:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility
5-Ethoxynicotinonitrile* Ethoxy (5), Nitrile (3) Not reported Not reported Hypothetical: Moderate in polar solvents
4-Amino-5-methoxynicotinonitrile Methoxy (5), Amino (4) ~179.2 (estimated) Not reported Likely polar due to amino group
5-Chloro-2-hydroxynicotinonitrile Chloro (5), Hydroxy (2) ~169.5 (estimated) Not reported Depends on pH (hydroxy group)
5-Nitro Isatin derivatives Nitro (5), Isatin core Varies (e.g., 207.1 for 5-nitroisatin) 240–245 (5-nitroisatin) Low in water

*Note: Data for this compound are inferred from analogs.

Cytotoxicity and Antioxidant Potential

Evidence from 5-nitro isatin derivatives (Tables 4–7, ) reveals that electron-withdrawing groups (e.g., nitro) reduce cell viability in MCF-7 cancer cells (IC₅₀: 12–45 µM after 72 hours). In contrast, electron-donating groups like ethoxy or methoxy may enhance antioxidant activity. For example:

  • DPPH Scavenging Assay : Methoxy-substituted compounds in showed moderate antioxidant activity (IC₅₀: ~50–80 µM), while nitro derivatives were less effective (IC₅₀: >100 µM).
  • Hypothetical Ethoxy Impact : The ethoxy group’s stronger electron-donating capacity could improve radical scavenging compared to methoxy or nitro analogs.

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